Antibiotic Potentiation vs. Pseudomonas aeruginosa
Ethonium combined with cefotaxime, carbenicillin, or polymyxin M reduced the minimum inhibitory concentration (MIC) of these antibiotics against clinical strains of Pseudomonas aeruginosa. With respect to some strains, the MIC of these antibiotics was lowered by 16–32 times [1]. Kanamycin and tetracycline activity increased 2–8-fold against some strains in the presence of ethonium [2]. This antibiotic-potentiating effect is not documented for commonly substituted monoquaternary ammonium antiseptics such as benzalkonium chloride.
| Evidence Dimension | Antibiotic MIC reduction factor (antibiotic potentiating effect) |
|---|---|
| Target Compound Data | Ethonium reduced antibiotic MICs by 2–8× (kanamycin/tetracycline), 2–6× (carbenicillin/polymyxin M/cefotaxime), up to 16–32× for some strains |
| Comparator Or Baseline | Antibiotics alone (no ethonium) |
| Quantified Difference | MIC reduction factor: 2–8× for some; 2–6× for others; 16–32× maximum observed |
| Conditions | In vitro; 30 clinical strains of P. aeruginosa; ethonium combined with 5 antibiotics from different groups |
Why This Matters
This enables lower antibiotic dosing and potential mitigation of antibiotic resistance in combination formulations—a functional advantage absent from monoquaternary ammonium alternatives.
- [1] Sologub, V.V., et al. (1982). Combined effect of ethonium and antibiotics on Pseudomonas aeruginosa. Antibiotiki, 27(6): 416-418. PMID: 6810754. View Source
- [2] Sologub, V.V., et al. (1982). Combined effect of ethonium and antibiotics on Pseudomonas aeruginosa. Antibiotiki, 27(6): 416-418. PMID: 6810754. View Source
